molecular formula C11H15BO2 B1451937 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane CAS No. 208390-39-0

2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane

Cat. No. B1451937
M. Wt: 190.05 g/mol
InChI Key: CCIUKBNSPVDPBE-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane” is a chemical compound. It is a type of boronic acid ester . The exact structure and properties of this specific compound are not widely documented in the available literature.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of complex molecules .
    • Method : A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .
    • Results : Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Scientific Field: Material Science

    • Application : Production of new materials .
    • Method : The tetrahydroquinoline (THQ) moiety, which is present in various natural products, is used in the production of new materials .
    • Results : Due to the broad range of biological activities of THQ, it is an important precursor for more complex molecules with bio-utilities .
  • Scientific Field: Material Science

    • Application : Synthesis of Metal-Organic Frameworks .
    • Method : Five metal–organic frameworks were synthesized from 3,4-dimethylphenyl substituted imidazole dicarboxylate . The imidazole dicarboxylate ligand shows various coordination modes and strong coordination ability .
    • Results : These frameworks have been structurally characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra . The solid-state luminescent properties of the polymers have also been discussed .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives .
    • Method : A derivative was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .
    • Results : Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Scientific Field: Forensic Science

    • Application : Identification and Analysis of Synthetic Cathinones .
    • Method : The identification and analysis of synthetic cathinones, which are a type of designer drug, often involve the use of various analytical techniques, including gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, liquid chromatography-tandem mass spectrometry, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
    • Results : These methods can provide detailed information about the chemical structure and properties of the synthetic cathinones, which can be useful for forensic investigations .
  • Scientific Field: Material Science

    • Application : Synthesis of Metal-Organic Frameworks .
    • Method : Five metal–organic frameworks were synthesized from 3,4-dimethylphenyl substituted imidazole dicarboxylate . The imidazole dicarboxylate ligand shows various coordination modes and strong coordination ability .
    • Results : These frameworks have been structurally characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra . The solid-state luminescent properties of the polymers have also been discussed .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-9-4-5-11(8-10(9)2)12-13-6-3-7-14-12/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIUKBNSPVDPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674420
Record name 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane

CAS RN

208390-39-0
Record name 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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